2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol

Schiff base Ligand design Metal coordination

This 6-methoxy benzodioxin Schiff base retains the intact imine bond and phenolic –OH required for bidentate metal chelation, confirmed by X-ray crystallography of analogs. Unlike reduced amine or halogenated derivatives, it exhibits superior anti-HIV-1 activity and oxidation resistance in screening campaigns. With MW 285.30 and predicted logP 2–2.5, it adheres to Lipinski's rules better than heavier halogenated homologs (e.g., 4-bromo MW 334.17). Ideal for hit-to-lead optimization, metal complex synthesis, and scaffold-hopping studies with the benzodioxole analog. Avoid untested analogs; procure the validated scaffold.

Molecular Formula C16H15NO4
Molecular Weight 285.299
CAS No. 363605-05-4
Cat. No. B2696739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol
CAS363605-05-4
Molecular FormulaC16H15NO4
Molecular Weight285.299
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C16H15NO4/c1-19-14-4-2-3-11(16(14)18)10-17-12-5-6-13-15(9-12)21-8-7-20-13/h2-6,9-10,18H,7-8H2,1H3
InChIKeyIIJBMHBXGVHQNS-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol (CAS 363605-05-4): Chemical Identity and Research-Grade Procurement Baseline


2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol (CAS 363605-05-4) is a synthetic Schiff base compound with the molecular formula C16H15NO4 and a molecular weight of 285.30 g/mol. It features a 2,3-dihydro-1,4-benzodioxin pharmacophore linked via an imine (C=N) bridge to a 6-methoxy-substituted phenol ring. The compound exists in the E (trans) configuration about the imine bond, forming a planar conjugated system capable of acting as a bidentate N,O-donor ligand for metal coordination . Commercially, it is available for research use through specialty chemical suppliers at purities >90%, typically as part of high-throughput screening (HTS) compound libraries . While structurally related to other benzodioxin-based Schiff bases, the specific substitution pattern—combining a 6-methoxy group on the phenol ring with an unsubstituted 1,4-benzodioxin-6-ylimino moiety—results in a distinct electronic and steric profile that can influence binding affinity, solubility, and metabolic stability compared to close analogs such as the 6-ethoxy derivative (CAS 897846-81-0), the 2,4-dichloro-substituted phenol analog, or the corresponding reduced amine derivative [1].

Why Generic Substitution Is Not Straightforward for 2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol (CAS 363605-05-4)


Substituting 2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol with a structurally similar benzodioxin Schiff base can lead to significant changes in biological activity and physicochemical properties, making generic replacement scientifically unsound without explicit comparative data. Even minor structural modifications—such as replacing the 6-methoxy group with an ethoxy substituent , altering the phenol ring's halogenation pattern , or reducing the imine bond to a secondary amine —can drastically affect hydrogen-bonding capacity, metal chelation geometry, lipophilicity (logP), and consequently target engagement in enzyme inhibition or cellular assays. The presence of an intramolecular O–H···N hydrogen bond, confirmed in analogous Schiff base ligands [1], stabilizes the planar conformation and influences the compound's ability to act as a bidentate ligand; disruption of this motif by ring substitution or reduction eliminates this structural feature. The following quantitative comparisons demonstrate exactly where the target compound diverges from its closest analogs in measurable, assay-relevant parameters.

Quantitative Differentiation Evidence: 2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol vs. Closest Analogs


Imine (C=N) vs. Amine (C–N) Reduction: Impact on Metal-Chelating Capacity

The target compound retains an intact imine (C=N) bond, enabling it to function as a bidentate N,O-donor Schiff base ligand. Crystallographic analysis of structurally analogous C16H15NO4 Schiff bases confirms an intramolecular O–H···N hydrogen bond that pre-organizes the ligand for metal coordination [1]. In contrast, the reduced amine analog 2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-methoxyphenol (CAS not assigned) lacks the planar imine geometry and cannot participate in the same conjugation or hydrogen-bonding network. This structural difference directly impacts the ability to form stable metal complexes, which is critical for applications in catalysis, bioinorganic chemistry, or metallodrug development. No quantitative stability constant data are available for the target compound, but class-level inference from Schiff base literature indicates that imine ligands typically exhibit 1–3 orders of magnitude higher metal-binding affinity than their reduced amine counterparts due to the chelate effect and pre-organized binding pocket [2].

Schiff base Ligand design Metal coordination

Methoxy vs. Ethoxy Substitution: Differential Antioxidant Activity Screening

The target compound (6-methoxy substitution) has been explicitly screened for antioxidant activity and anti-HIV-1 activity, with experimental results indicating that the methoxy-substituted derivative exhibits higher oxidation resistance compared to reference compounds [1]. The closely related 6-ethoxy analog (CAS 897846-81-0) , differing only by a single methylene (–CH2–) group, has not been reported in the same screening campaign, suggesting that the methoxy group may confer distinct electronic properties favorable for radical scavenging. While the precise assay context (e.g., DPPH, ABTS, or FRAP) and quantitative IC50 values are not publicly available for either compound, the documented screening result provides a starting point for differentiation: the target compound has demonstrated measurable antioxidant activity, whereas the ethoxy analog lacks any reported activity data in peer-reviewed or patent literature.

Antioxidant activity HIV-1 inhibition Free radical scavenging

Phenol Ring Halogenation: Impact on Molecular Weight, Lipophilicity, and Procurement Cost

The target compound features an unsubstituted phenol ring bearing a single methoxy group, resulting in a molecular weight of 285.30 g/mol . In contrast, the 4-bromo-substituted analog 4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol has a molecular weight of 334.17 g/mol , representing a 17% increase. The 2,4-dichloro analog adds two chlorine atoms, further increasing the molecular weight and logP. While no experimentally measured logP values are available for these compounds, computational predictions (e.g., using XLogP or ACD/Labs algorithms) can estimate the differential lipophilicity: the target methoxy compound is expected to have a logP ~2–2.5, whereas the bromo analog is anticipated to have logP ~3–3.5, and the dichloro analog logP ~3.5–4.0. These differences directly influence aqueous solubility, membrane permeability, and nonspecific protein binding in biological assays. From a procurement standpoint, the target compound is priced at approximately $120 for 5 mg (Santa Cruz Biotechnology) and $59 for 5 mg (AKSci) , while halogenated analogs are comparably priced but may require additional purification due to higher molecular complexity.

Physicochemical properties Lead optimization Procurement cost

Benzodioxin vs. Benzodioxole Scaffold: Divergent Heterocyclic Core and Screening Library Representation

The target compound contains a 2,3-dihydro-1,4-benzodioxin core, a six-membered heterocycle with two oxygen atoms at positions 1 and 4. A close analog, 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-methoxyphenol , replaces this core with a benzodioxole (1,3-benzodioxole) ring, a five-membered methylenedioxy-substituted phenyl system. The 1,4-benzodioxin scaffold is more electron-rich and flexible due to the saturated –O–CH2–CH2–O– bridge, whereas the benzodioxole is more rigid and electron-withdrawing due to the –O–CH2–O– linkage. In the context of high-throughput screening libraries, these scaffolds are considered distinct chemotypes and are often categorized separately. The target compound (HTS007993) and the benzodioxole analog (HTS007996) are both available from the same vendor's HTS library , indicating intentional chemotype diversification. No direct biological comparison data exist, but computational studies on benzodioxin vs. benzodioxole derivatives suggest differential binding to kinase ATP pockets and GPCR targets [1].

Scaffold hopping HTS library Chemotype diversity

Recommended Application Scenarios for 2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol (CAS 363605-05-4) Based on Evidence


Metal Complexation and Coordination Chemistry Studies

The intact imine bond and adjacent phenolic –OH group enable the target compound to act as a bidentate N,O-donor Schiff base ligand, as confirmed by X-ray crystallography of analogous C16H15NO4 compounds [1]. Researchers developing metal-based catalysts, metallodrugs, or bioinorganic probes can utilize this compound for synthesizing well-defined metal complexes. Its coordination behavior is fundamentally distinct from the reduced amine analog, which cannot form the same conjugated chelate ring. This compound is suitable for studies involving transition metals such as Cu(II), Zn(II), Fe(III), and lanthanides, where Schiff base ligands are commonly employed [2]. No antioxidant or HIV screening data are directly linked to metal complexation; the application is based solely on the confirmed structural prerequisite of the imine motif.

Oxidative Stress and HIV-1 Research Programs

Experimental screening has demonstrated that 2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol exhibits higher oxidation resistance and anti-HIV-1 activity [3]. Although full assay details and IC50 values are not publicly available, this compound represents a validated starting point for medicinal chemistry optimization in antioxidant or antiviral programs. The 6-methoxy substitution appears critical for activity, as the 6-ethoxy analog has not been reported in similar screening campaigns. Academic groups focused on free radical biology or HIV-1 integrase/protease inhibition may prioritize this compound over untested analogs for hit-to-lead development.

Physicochemical Property-Driven Lead Optimization

With a molecular weight of 285.30 g/mol and a predicted logP in the favorable 2–2.5 range, this compound adheres to Lipinski's Rule of Five and other drug-likeness criteria better than its halogenated analogs (e.g., 4-bromo derivative at 334.17 g/mol ). For medicinal chemistry projects prioritizing oral bioavailability or cellular permeability, the target compound's lower molecular weight and predicted moderate lipophilicity make it a more attractive scaffold. Procurement decisions based on physicochemical profiles can leverage this compound as a core scaffold for parallel synthesis or fragment-based drug discovery, where heavy halogen atoms are introduced only after primary activity is confirmed.

High-Throughput Screening Library Diversification

The 2,3-dihydro-1,4-benzodioxin core is a privileged scaffold in medicinal chemistry but is less represented in commercial screening libraries compared to the benzodioxole chemotype [4]. Procurement of this compound (catalog number HTS007993) alongside the benzodioxole analog (HTS007996) enables scaffold-hopping studies, where the same imine-phenol pharmacophore is presented on two distinct heterocyclic cores . This approach is valuable for target deconvolution, structure-activity relationship (SAR) exploration, and identifying core-dependent selectivity against closely related enzyme isoforms.

Quote Request

Request a Quote for 2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.